3-Methoxytyramine sulfate-d4
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Overview
Description
3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methoxytyramine sulfate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in mass spectrometry to study metabolic pathways.
Biology: To investigate the role of dopamine metabolites in various physiological processes.
Medicine: In the study of neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
Dopamine: The parent compound from which 3-Methoxytyramine is derived.
Homovanillic acid: Another metabolite of dopamine involved in similar pathways.
Uniqueness
3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Properties
Molecular Formula |
C9H13NO5S |
---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2 |
InChI Key |
ORZHQEJEAKXCJA-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Origin of Product |
United States |
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